molecular formula C6H13NO5S B1428877 2-(2-Ethoxyethanesulfonamido)acetic acid CAS No. 1341540-68-8

2-(2-Ethoxyethanesulfonamido)acetic acid

Cat. No.: B1428877
CAS No.: 1341540-68-8
M. Wt: 211.24 g/mol
InChI Key: ITAJPYNVYPTKTR-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethanesulfonamido)acetic acid is an organic compound with the molecular formula C6H13NO5S It is characterized by the presence of an ethoxyethane group attached to a sulfonamido moiety, which is further connected to an acetic acid group

Biochemical Analysis

Biochemical Properties

2-(2-Ethoxyethanesulfonamido)acetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with acetyl-CoA synthetase 2 (ACSS2), an enzyme that catalyzes the conversion of acetate to acetyl-CoA . This interaction is crucial for the regulation of energy metabolism and lipid synthesis. Additionally, this compound has been shown to influence the activity of other enzymes involved in the pentose phosphate pathway, which is essential for nucleic acid synthesis and cellular redox balance .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of the AMPK pathway, which is involved in maintaining cellular energy homeostasis . Furthermore, this compound has been shown to affect the expression of genes related to oxidative stress response and lipid metabolism, thereby impacting cellular functions such as proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It binds to acetyl-CoA synthetase 2 (ACSS2), leading to the production of acetyl-CoA, which is a key intermediate in energy metabolism and lipid synthesis . Additionally, this compound can inhibit or activate other enzymes in metabolic pathways, thereby influencing the overall metabolic flux and gene expression . These interactions are crucial for the compound’s effects on cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish due to degradation . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular metabolism and energy production . At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These threshold effects are important considerations for determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pentose phosphate pathway and the tricarboxylic acid cycle . It interacts with enzymes such as acetyl-CoA synthetase 2 (ACSS2) and transaldolase, influencing the flux of metabolites and the overall metabolic balance . These interactions are crucial for the compound’s role in regulating energy metabolism and cellular redox state.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation . These interactions are important for the compound’s bioavailability and its effects on cellular functions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it participates in metabolic processes such as the tricarboxylic acid cycle and oxidative phosphorylation . Additionally, post-translational modifications and targeting signals can direct the compound to specific cellular compartments, influencing its activity and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethoxyethanesulfonamido)acetic acid typically involves the reaction of ethoxyethane with sulfonamide under controlled conditions. One common method includes:

    Starting Materials: Ethoxyethane, sulfonamide, and acetic anhydride.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained between 50-70°C to facilitate the reaction.

    Procedure: Ethoxyethane is first reacted with sulfonamide to form an intermediate, which is then treated with acetic anhydride to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of ethoxyethanol derivatives.

    Substitution: Formation of various substituted acetic acids.

Scientific Research Applications

2-(2-Ethoxyethanesulfonamido)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-(2-ethoxyethanesulfonamido)acetic acid exerts its effects involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the compound’s observed effects. The ethoxyethane group may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.

Comparison with Similar Compounds

    2-(2-Methoxyethanesulfonamido)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(2-Propoxyethanesulfonamido)acetic acid: Contains a propoxy group, leading to different physical and chemical properties.

Uniqueness: 2-(2-Ethoxyethanesulfonamido)acetic acid is unique due to its specific ethoxyethane group, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of water-soluble drugs or in reactions requiring specific solubility profiles.

Properties

IUPAC Name

2-(2-ethoxyethylsulfonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5S/c1-2-12-3-4-13(10,11)7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAJPYNVYPTKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCS(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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